4-(Piperidin-1-yl)but-2-yn-1-amine
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Overview
Description
4-(Piperidin-1-yl)but-2-yn-1-amine is a compound that features a piperidine ring attached to a butynyl chain with an amine group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-yl)but-2-yn-1-amine typically involves the reaction of piperidine with a suitable butynyl halide or alkyne . One common method is the nucleophilic substitution reaction where piperidine reacts with 4-chlorobut-2-yne under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)but-2-yn-1-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Alkenes, alkanes
Substitution: Substituted amines, amides
Scientific Research Applications
4-(Piperidin-1-yl)but-2-yn-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-yl)but-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular structure of the target .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)but-2-yn-1-ol: Similar structure but with a hydroxyl group instead of an amine.
4-(Piperidin-1-yl)but-2-yn-1-one: Contains a carbonyl group instead of an amine.
4-(Piperidin-1-yl)but-2-yn-1-thiol: Features a thiol group instead of an amine.
Uniqueness
4-(Piperidin-1-yl)but-2-yn-1-amine is unique due to its specific combination of a piperidine ring and an alkyne chain with an amine group, which imparts distinct chemical reactivity and potential biological activity . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
4-piperidin-1-ylbut-2-yn-1-amine |
InChI |
InChI=1S/C9H16N2/c10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,6-10H2 |
InChI Key |
MJCJEGGELBSCEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC#CCN |
Origin of Product |
United States |
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